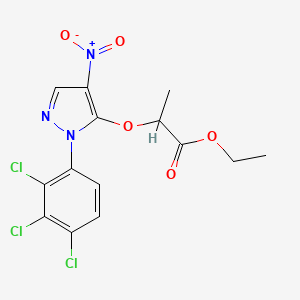![molecular formula C10H21O4PS2 B14284477 [(Dibutoxyphosphorothioyl)sulfanyl]acetic acid CAS No. 141191-61-9](/img/structure/B14284477.png)
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid is an organophosphorus compound that contains both sulfur and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dibutoxyphosphorothioyl)sulfanyl]acetic acid typically involves the reaction of dibutyl phosphorothioate with a suitable acetic acid derivative. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. The specific synthetic route can vary, but a common method involves the use of a base to facilitate the reaction between the phosphorothioate and the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various acetic acid derivatives.
Applications De Recherche Scientifique
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of [(Dibutoxyphosphorothioyl)sulfanyl]acetic acid involves its interaction with molecular targets such as enzymes and cellular pathways. The compound can modulate enzyme activity by binding to active sites or altering the enzyme’s conformation. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid can be compared with other organophosphorus compounds that contain sulfur and phosphorus atoms. Similar compounds include:
Dibutyl phosphorothioate: A precursor used in the synthesis of this compound.
Phosphorothioic acid derivatives: Compounds with similar chemical structures and reactivity.
Thioacetic acid derivatives: Compounds that contain both sulfur and acetic acid moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
141191-61-9 |
|---|---|
Formule moléculaire |
C10H21O4PS2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2-dibutoxyphosphinothioylsulfanylacetic acid |
InChI |
InChI=1S/C10H21O4PS2/c1-3-5-7-13-15(16,14-8-6-4-2)17-9-10(11)12/h3-9H2,1-2H3,(H,11,12) |
Clé InChI |
PIUWMNCWTOPJOW-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=S)(OCCCC)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


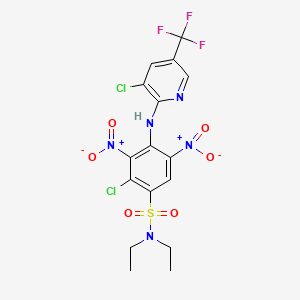
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
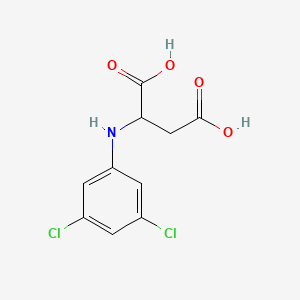
![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-(2'-methyl[1,1'-biphenyl]-2-yl)-](/img/structure/B14284406.png)
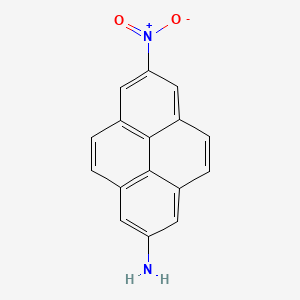
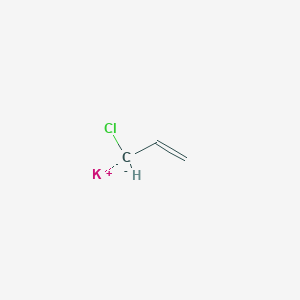
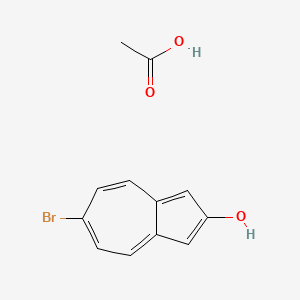

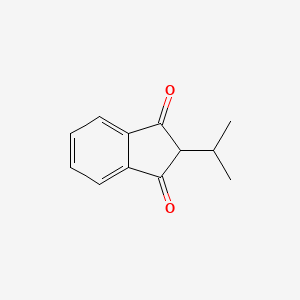

![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)

